![molecular formula C9H13N3O2 B2998989 Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate CAS No. 2287342-26-9](/img/structure/B2998989.png)

Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

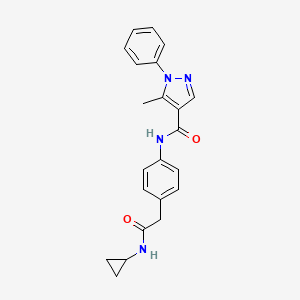

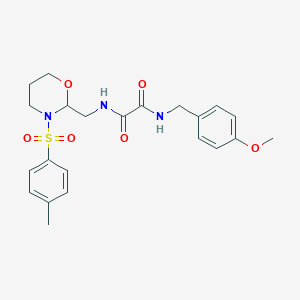

“Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C9H13N3O2 . It has an average mass of 195.218 Da and a monoisotopic mass of 195.100784 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described . This method provides a rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The InChI code for “methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” is 1S/C8H13NO2.ClH/c1-11-7 (10)8-3-2-6 (4-8)5-9-8;/h6,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo [2.2.1]heptane-1-carboxylates . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical and Chemical Properties Analysis

“Methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” has a molecular weight of 191.66 . It is a powder at room temperature .科学的研究の応用

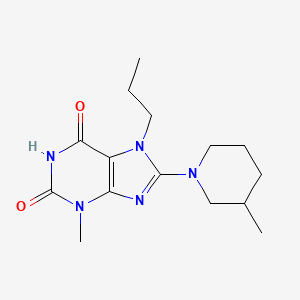

Asymmetric Synthesis

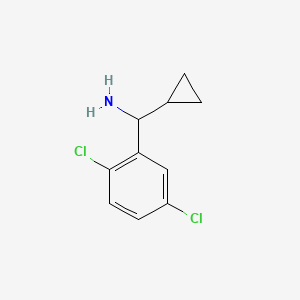

Methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives have been synthesized using Aza-Diels-Alder reactions. These reactions are crucial for producing chiral compounds that have potential applications in drug development and other areas of chemical research. The asymmetric synthesis achieved through these reactions demonstrates the compound's utility in creating molecules with specific chiral properties, which are important in many biological processes (Waldmann & Braun, 1991).

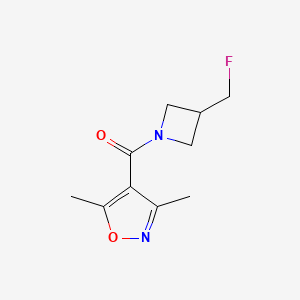

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis, leading to efficient and rapid production of novel molecules. For instance, methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was synthesized from an amino-dibromocyclohexanecarboxylate precursor. This process underscores the compound's relevance in modern synthetic methodologies, enabling faster reactions under microwave conditions and highlighting its versatility in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

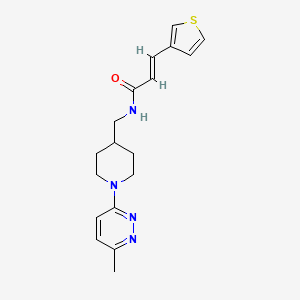

Cycloaddition Reactions

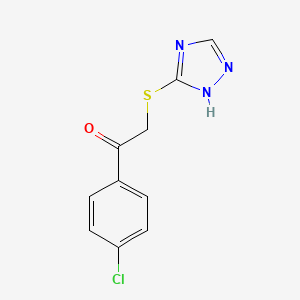

Cycloaddition reactions involving Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate derivatives have been explored for creating complex molecular architectures. These reactions are essential for constructing novel cyclic compounds, which can serve as key intermediates in the synthesis of biologically active molecules. The regioselective cycloaddition reactions, in particular, allow for precise control over the molecular structure, which is critical in the design of compounds with specific functions (Molchanov & Tran, 2013).

Click Chemistry Applications

The azide group in this compound makes it a valuable reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are a cornerstone of click chemistry, widely used for bioconjugation, the creation of dendrimers, and the synthesis of various polymers and materials. The high efficiency, selectivity, and versatility of these reactions demonstrate the compound's utility in a broad range of chemical synthesis and materials science applications (Hong, Steinmetz, Manchester, & Finn, 2010).

Safety and Hazards

The safety information for “methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

将来の方向性

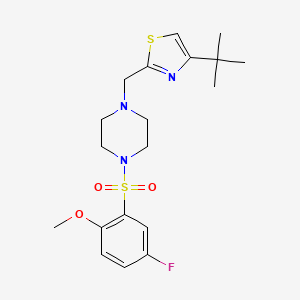

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . The reaction features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity . Importantly, this method is amenable to large-scale preparation, thus facilitating relevant drug discovery and pharmaceutical activities .

作用機序

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . This suggests that the compound may interact with multiple targets, depending on its specific functional groups and stereochemistry.

Mode of Action

It’s known that similar bicyclo[221]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.

特性

IUPAC Name |

methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8(13)9-3-2-6(5-9)4-7(9)11-12-10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOQATLUVIQLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)CC2N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)

![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)

![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride](/img/structure/B2998925.png)